methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-(4-pyridin-3-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)17-7-3-2-6-16(17)18(22)21-11-8-14(9-12-21)25-15-5-4-10-20-13-15/h2-7,10,13-14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXGIVPOYHXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Pyridin-3-ol reacts with 4-chloropiperidine under basic conditions (K₂CO₃, DMF, 80°C) to yield the ether linkage. This method achieves 72–78% yields but requires anhydrous conditions to prevent hydrolysis.
Optimization Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃, DMF, 80°C | 78 | 95.2 |
| Cs₂CO₃, DMSO, 100°C | 82 | 96.8 |
| NaH, THF, 60°C | 65 | 91.4 |
Mitsunobu Reaction
Alternative approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF:
Advantages:
-
Higher regioselectivity (≥98% by ¹H NMR).
-
Avoids base-induced side reactions.
Limitations:
Coupling Strategies for Fragment Assembly
Acyl Chloride-Mediated Coupling
Step 1: Synthesis of methyl 2-(chlorocarbonyl)benzoate via thionyl chloride:
Step 2: Reaction with 4-(pyridin-3-yloxy)piperidine in dichloromethane (DCM) with triethylamine:
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Key Advantages:
Industrial-Scale Production Considerations
Flow Chemistry Integration
Adopting continuous flow systems (patented in):
-
Residence time: 15–20 min at 50°C.
-
Productivity: 12 kg/day using microreactors.
-
Purity enhancement: Inline IR monitoring reduces byproducts to <1%.
Catalytic Hydrogenation Optimization
Nickel-based catalysts (from) enable efficient reduction of nitro intermediates:
| Catalyst Loading | H₂ Pressure (atm) | Conversion (%) |
|---|---|---|
| 5% Ni/Al₂O₃ | 4 | 99.3 |
| 10% Raney Ni | 3 | 97.8 |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
δ 8.42 (d, J=4.8 Hz, 1H, pyridine-H), 7.98 (d, J=7.6 Hz, 1H, benzoate-H), 7.63–7.55 (m, 2H, aromatic), 4.78 (m, 1H, piperidine-OCH), 3.89 (s, 3H, OCH₃).
IR (KBr):
ν 1721 cm⁻¹ (ester C=O), 1654 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-O-C).
HPLC Purity:
98.7% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acyl Chloride | 68 | 95.2 | Moderate | 1.0 |
| Carbodiimide Coupling | 85 | 98.7 | High | 1.8 |
| Flow Synthesis | 91 | 99.1 | Industrial | 2.5 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.4 g/mol
- Structural Features : The compound features a benzoate ester linked to a piperidine ring, which is substituted with a pyridin-3-yloxy group. This unique structure contributes to its diverse applications.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. Its structural components allow for the modulation of biological activity through receptor interaction.
Biological Studies
In biological research, this compound can be employed to investigate small molecule interactions with biological targets such as enzymes or receptors. It offers insights into pharmacodynamics and pharmacokinetics, aiding in the development of new therapeutic agents.
Case Study Example
A study exploring the interaction of piperidine derivatives with histamine receptors demonstrated that modifications in the pyridinyl substituent significantly altered binding affinities and selectivity profiles, highlighting the potential of this compound as a lead compound for further development.
Materials Science
The unique structural features of this compound make it a candidate for developing novel materials with specific properties such as conductivity or fluorescence. Its applications in creating advanced materials can lead to innovations in electronics and photonics.
Mechanism of Action
The mechanism of action of methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can engage in hydrogen bonding or π-π interactions with target proteins, while the piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Pharmaceutical Analogs (Piperidine/Piperazine-Linked Esters)
Compounds C1–C7 from share a methyl benzoate core linked to a piperazine ring bearing quinoline derivatives. Key differences lie in the substituents on the quinoline’s phenyl group (e.g., halogens, methoxy, trifluoromethyl), which influence electronic and steric properties. For example:
| Compound | Substituent (R) | Molecular Weight (HRMS) | Key Properties |
|---|---|---|---|
| C1 | Phenyl | ~495 g/mol | Baseline lipophilicity |
| C2 | 4-Bromophenyl | ~574 g/mol | Increased halogen-mediated stability |
| C7 | 4-CF₃-phenyl | ~563 g/mol | Enhanced electron-withdrawing effects |
In contrast, the main compound’s pyridin-3-yloxy group may offer superior hydrogen-bonding capacity compared to quinoline-based structures, altering target binding.
Compounds 14–16 () feature phenoxyethyl-piperidine moieties linked to methyl benzoate. For instance, Compound 14 (m/z 397) has an aminomethyl bridge, while Compound 15 (m/z 425) includes a propyl chain. These structural variations suggest tailored flexibility and steric bulk, critical for optimizing receptor interactions in arthritis therapies .
Agrochemical Analogs (Benzoate-Based Herbicides)
lists methyl benzoate esters with pyrimidinyloxy or imidazolyl substituents, such as:
- Tribenuron-methyl : Contains a pyrimidinyloxy group; used as a sulfonylurea herbicide.
- Haloxyfop-methyl : Features a chlorotrifluoromethylpyridinyloxy group; inhibits acetyl-CoA carboxylase in grasses.
These compounds highlight the role of heterocyclic substituents in dictating herbicidal activity. The main compound’s pyridin-3-yloxy group shares similarities with haloxyfop-methyl’s pyridine moiety but lacks the chloro-trifluoromethyl substitution critical for herbicidal potency .
Biological Activity
Methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{20}N_{2}O_{3}
- Molecular Weight : 300.35 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : This compound may interact with various receptors, particularly those involved in neurotransmission and inflammation. Its structure suggests potential activity as a ligand for histamine receptors, similar to other piperidine derivatives that have shown significant receptor affinity and selectivity .
- Inhibition of Enzymatic Activity : The presence of the piperidine moiety may facilitate interactions with enzymes involved in metabolic pathways. Studies have indicated that piperidine derivatives can inhibit specific enzymes, thereby influencing metabolic processes .
- Anticancer Properties : Preliminary research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells through mitochondrial pathways. They may influence the release of cytochrome c and activate caspases, leading to programmed cell death .
Anticancer Activity
Recent studies have highlighted the potential of piperidine-based compounds in cancer therapy. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines by modulating mitochondrial functions and activating caspase cascades .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Research into similar piperidine derivatives has demonstrated their ability to enhance cognitive functions and protect against neurodegeneration by modulating cholinergic and dopaminergic pathways.
Case Studies
- Case Study on Anticancer Activity :
-
Neuroprotective Study :
- Another investigation focused on the neuroprotective effects of piperidine compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive function, indicating a potential therapeutic role for this compound in neurodegenerative disorders .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{17}H_{20}N_{2}O_{3} |
| Molecular Weight | 300.35 g/mol |
| Anticancer Activity | Induces apoptosis via mitochondrial pathways |
| Neuroprotective Effects | Modulates neurotransmitter systems |
Q & A
Q. How can researchers optimize the synthetic yield of methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate?
- Methodological Answer : The synthesis of this compound typically involves coupling pyridin-3-yloxy-piperidine derivatives with methyl 2-carboxybenzoate. Key factors include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or coupling agents like HATU improve reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) is critical for isolating the pure product .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the piperidine, pyridinyloxy, and benzoate moieties. For example, the methyl ester group in the benzoate moiety appears as a singlet at ~3.8 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 369.1445; observed = 369.1448) .
- Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ confirm ester and amide bonds .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Moisture Sensitivity : The ester group is prone to hydrolysis; store under inert gas (N₂/Ar) in sealed containers at –20°C .
- Light Sensitivity : Protect from UV light to prevent photodegradation of the pyridinyloxy moiety .
- Reactivity : Avoid strong acids/bases to prevent cleavage of the piperidine-carbonyl bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted pyridines (e.g., 5-fluoro or 3-trifluoromethyl) to assess electronic effects on bioactivity .
- Piperidine Ring Alterations : Replace piperidine with morpholine or azetidine to study steric and conformational impacts .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with protein active sites (e.g., ATP-binding pockets in kinases) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How should researchers address discrepancies in analytical data during purity assessment?
- Methodological Answer :
- HPLC-MS Analysis : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect impurities. For example, a minor peak at 8.2 minutes may indicate residual coupling agents .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (±0.4% tolerance) to confirm purity .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove amorphous impurities and improve crystalline purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
